2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide 2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17215665
InChI: InChI=1S/C10H16Cl3NO5S/c1-2-20-8-5(14-9(18)10(11,12)13)7(17)6(16)4(3-15)19-8/h4-8,15-17H,2-3H2,1H3,(H,14,18)/t4-,5-,6-,7-,8+/m1/s1
SMILES:
Molecular Formula: C10H16Cl3NO5S
Molecular Weight: 368.7 g/mol

2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

CAS No.:

Cat. No.: VC17215665

Molecular Formula: C10H16Cl3NO5S

Molecular Weight: 368.7 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trichloro-N-((2S,3R,4R,5S,6R)-2-(ethylthio)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide -

Specification

Molecular Formula C10H16Cl3NO5S
Molecular Weight 368.7 g/mol
IUPAC Name 2,2,2-trichloro-N-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C10H16Cl3NO5S/c1-2-20-8-5(14-9(18)10(11,12)13)7(17)6(16)4(3-15)19-8/h4-8,15-17H,2-3H2,1H3,(H,14,18)/t4-,5-,6-,7-,8+/m1/s1
Standard InChI Key CISXTWBKOOCPCX-PVFLNQBWSA-N
Isomeric SMILES CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C(Cl)(Cl)Cl
Canonical SMILES CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C(Cl)(Cl)Cl

Introduction

Structural Characterization and Stereochemical Configuration

The molecule features a tetrahydro-2H-pyran core, a six-membered oxygen-containing ring with five stereocenters at positions 2S, 3R, 4R, 5S, and 6R. Key substituents include:

  • Ethylthio group (-S-CH2CH3) at position 2, introducing sulfur-based hydrophobicity.

  • Hydroxyl groups (-OH) at positions 4 and 5, enhancing hydrogen-bonding potential.

  • Hydroxymethyl (-CH2OH) at position 6, contributing to polarity.

  • Trichloroacetamide (-N-C(O)-CCl3) at position 3, a electronegative moiety with potential bioactivity .

The stereochemistry is critical for molecular interactions, as evidenced by analogs like N-[(2S,3R,4R,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]acetamide, where hydroxyl group orientation dictates solubility and binding affinity .

Physicochemical Properties

Comparative data from structurally similar compounds suggest the following properties:

PropertyValue (Estimated)Reference Compound (C8H15NO6)
Molecular Weight~366.6 g/mol221.21 g/mol
LogP (octanol-water)0.8–1.5-1.69
Water Solubility10–50 mg/mL115.0 mg/mL
Hydrogen Bond Donors55
Hydrogen Bond Acceptors76

The trichloroacetamide group increases lipophilicity (higher LogP) compared to non-halogenated analogs . The ethylthio moiety further enhances membrane permeability, as observed in sulfur-containing pharmaceuticals .

Biological Activity and Applications

Though specific bioactivity data for this compound are unavailable, functional groups suggest potential applications:

  • Antimicrobial Activity: Trichloroacetamide derivatives exhibit inhibitory effects on microbial enzymes due to electron-withdrawing chlorine atoms .

  • Glycosidase Inhibition: The pyran ring mimics carbohydrate substrates, potentially interfering with enzymes like α-glucosidase .

  • Prodrug Potential: Hydroxyl and hydroxymethyl groups offer sites for prodrug derivatization, improving bioavailability .

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes to minimize racemization at stereocenters.

  • ADMET Profiling: Evaluate absorption, distribution, and toxicity using in vitro models.

  • Target Identification: Screen against kinase or protease libraries to identify mechanistic targets.

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